![molecular formula C10H9NO2S B14456919 Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- CAS No. 69957-44-4](/img/structure/B14456919.png)
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-(methylsulfonyl)ethenyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with methylsulfonylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is used in several scientific research fields:
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in nucleophilic and electrophilic reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the ethenyl group.
Benzonitrile, 4-(methylthio)-: Contains a methylthio group instead of a methylsulfonyl group.
Benzonitrile, 4-(ethylsulfonyl)-: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is unique due to the presence of both the nitrile and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The ethenyl group further enhances its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
69957-44-4 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
4-[(E)-2-methylsulfonylethenyl]benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
OCMYULRMYODANI-VOTSOKGWSA-N |
Isomerische SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)C#N |
Kanonische SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


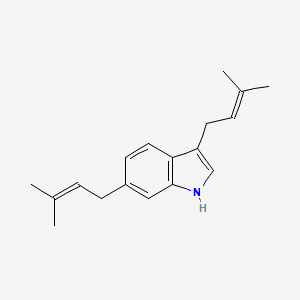

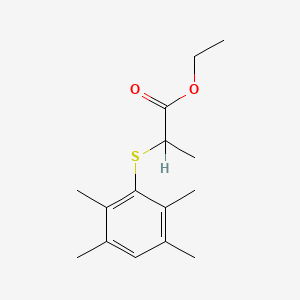
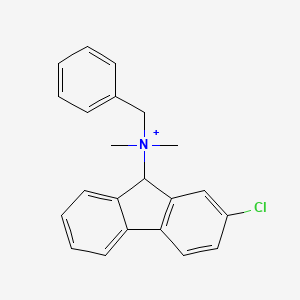
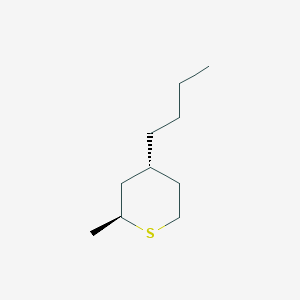
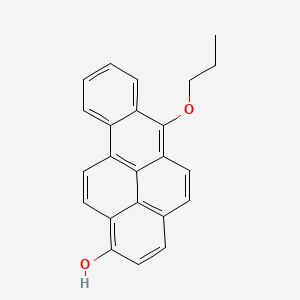
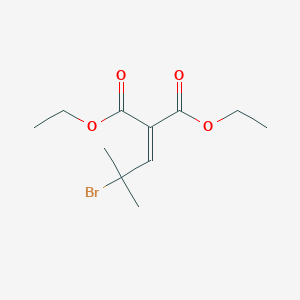
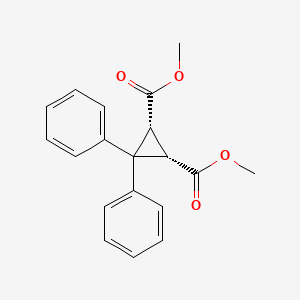
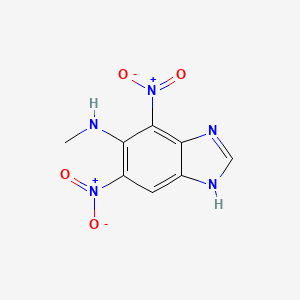
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
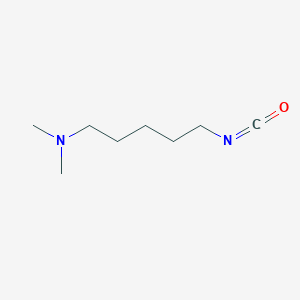
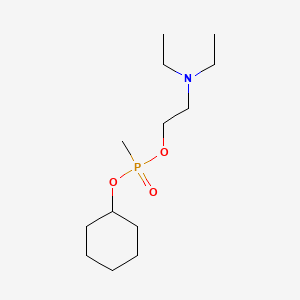
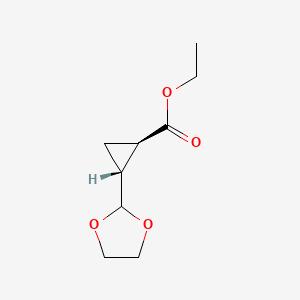
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
